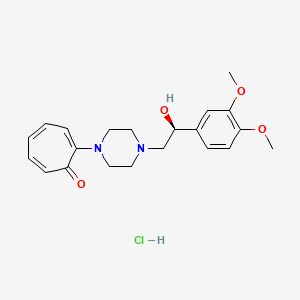
Ciladopa hydrochloride
概要
説明
シラドパ塩酸塩は、ドーパミンと類似の化学構造を持つドーパミン作動薬です。ドーパミン受容体を刺激する能力により、当初パーキンソン病の治療薬として研究されました。 しかし、げっ歯類における腫瘍形成の懸念から開発は中止されました .
製造方法
合成経路と反応条件
シラドパ塩酸塩の合成は、中間体の調製から始まり、いくつかのステップを伴います。主なステップには以下が含まれます。
ピペラジン環の形成: これは、適切な出発物質を制御された条件下で反応させてピペラジン環を形成することを含みます。
ヒドロキシエチル基の付加: このステップでは、ピペラジン環にヒドロキシエチル基を付加します。
最終化合物の形成: 最終ステップでは、環化とシラドパ塩酸塩分子の形成が行われます。
工業生産方法
シラドパ塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには以下が含まれます。
バッチ反応: 中間体を生成するために、大規模なバッチ反応が行われます。
精製: 中間体は、結晶化やクロマトグラフィーなどの手法を用いて精製されます。
最終合成と精製: 最終化合物は、合成および精製され、純粋な形のシラドパ塩酸塩が得られます.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ciladopa hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the piperazine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the piperazine ring.
Attachment of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the piperazine ring.
Formation of the final compound: The final step involves the cyclization and formation of the this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted to produce the intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as crystallization and chromatography.
Final synthesis and purification: The final compound is synthesized and purified to obtain this compound in its pure form.
化学反応の分析
反応の種類
シラドパ塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を形成する可能性があります。
還元: 還元反応は、分子中の官能基を修飾するために実施できます。
置換: 置換反応が起こり、シラドパ塩酸塩のさまざまな誘導体が形成される可能性があります。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換試薬: さまざまなハロゲン化剤や求核剤が置換反応に使用されます。
主な生成物
これらの反応から生成される主な生成物には、シラドパ塩酸塩のさまざまな酸化、還元、および置換誘導体が含まれます .
科学研究への応用
化学: ドーパミン作動薬とその受容体との相互作用を研究するためのモデル化合物として使用されます。
生物学: ドーパミン受容体と関連する経路への影響に関する研究が行われています。
医学: 当初、パーキンソン病の治療薬として研究されていましたが、その潜在的な治療効果と副作用が研究されています。
科学的研究の応用
Pharmacological Properties
Ciladopa hydrochloride (AY 27,110) is characterized by its ability to stimulate central dopaminergic receptors. Unlike traditional dopaminergic drugs, ciladopa acts as a partial agonist, which means it activates dopamine receptors but to a lesser extent than full agonists. This property allows ciladopa to modulate dopaminergic activity effectively, particularly in patients who have developed resistance to standard treatments like levodopa .
Clinical Applications
1. Treatment of Parkinson's Disease
- Efficacy : Clinical studies indicate that ciladopa can significantly reduce symptoms in patients with advanced Parkinson's disease who do not respond adequately to levodopa. In a double-blind study involving 31 patients, those receiving ciladopa alongside levodopa showed a 32% decrease in symptoms on the Modified Columbia University Disability Scale, with 38% of patients experiencing at least a 50% improvement .
- Safety Profile : The drug demonstrated a favorable safety profile, with no significant increase in dyskinesias reported among participants. The mean dosage of ciladopa was 19.5 mg/day, and it allowed for a reduction in the dosage of levodopa by approximately 10% .
2. Comparison with Other Dopaminergic Drugs
- Ciladopa differs from other available dopaminergic medications by having low binding affinity for normosensitive postsynaptic dopamine receptors while effectively stimulating presynaptic and supersensitive postsynaptic striatal D2 receptors. This mechanism may provide therapeutic advantages over other treatments like bromocriptine and apomorphine .
Case Studies and Observational Research
1. Observational Research Framework
- The application of ciladopa has been documented through various observational studies that highlight its effectiveness and safety in real-world settings. Such studies emphasize the importance of collecting diverse data to assess the drug's impact comprehensively .
2. Case Study Examples
- A notable case study involved assessing ciladopa's effects in a cohort of patients with varying stages of Parkinson's disease. The data collected included patient demographics, baseline symptom severity, treatment regimens, and follow-up assessments using standardized scales such as the Unified Parkinson’s Disease Rating Scale (UPDRS). This structured approach facilitated cross-case analysis to identify patterns and outcomes associated with ciladopa treatment .
Summary of Findings
| Study Aspect | Details |
|---|---|
| Drug Class | Partial dopamine agonist |
| Primary Application | Treatment for advanced Parkinson's disease |
| Clinical Efficacy | 32% symptom reduction; 38% achieved ≥50% improvement |
| Safety Profile | Minimal adverse effects; no significant dyskinesias |
| Dosage Information | Mean dose: 19.5 mg/day; reduced levodopa dosage by 10% |
作用機序
シラドパ塩酸塩は、脳内のドーパミン受容体を刺激することによってその効果を発揮します。ドーパミンの作用を模倣し、受容体に結合して活性化します。これにより、ドーパミン神経系の活性が増加し、パーキンソン病の症状を軽減するのに役立ちます。 しかし、動物実験での腫瘍形成の懸念から、その開発は中止されました .
類似化合物の比較
類似化合物
ドーパミン: 構造と機能が類似した天然の神経伝達物質。
レボドパ: パーキンソン病の治療に使用されるドーパミンの前駆体。
カルビドパ: レボドパの効果を高めるために、レボドパと組み合わせて使用されることが多い。
独自性
シラドパ塩酸塩は、その特定の化学構造により、部分的なドーパミン作動薬として作用するという点でユニークです。他の化合物とは異なり、持続時間が長く、副作用が少なくなるように設計されていました。 しかし、安全性上の懸念から開発は中止されました .
類似化合物との比較
Similar Compounds
Dopamine: The natural neurotransmitter with a similar structure and function.
Levodopa: A precursor to dopamine used in the treatment of Parkinson’s disease.
Carbidopa: Often used in combination with levodopa to enhance its effects.
Uniqueness
Ciladopa hydrochloride is unique due to its specific chemical structure, which allows it to act as a partial dopamine agonist. Unlike other compounds, it was designed to have a longer duration of action and potentially fewer side effects. its development was discontinued due to safety concerns .
特性
CAS番号 |
83529-09-3 |
|---|---|
分子式 |
C21H27ClN2O4 |
分子量 |
406.9 g/mol |
IUPAC名 |
2-[4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one;hydrochloride |
InChI |
InChI=1S/C21H26N2O4.ClH/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24;/h3-9,14,19,25H,10-13,15H2,1-2H3;1H/t19-;/m1./s1 |
InChIキー |
UIOUCVPFPQUSAS-FSRHSHDFSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC.Cl |
異性体SMILES |
COC1=C(C=C(C=C1)[C@@H](CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC.Cl |
正規SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-(4-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-1-piperazinyl)-2,4,6-cycloheptatrien-1-one AY 27110 AY-27110 ciladopa |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















